molecular formula C32H26O8S2 B12561949 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) CAS No. 156247-37-9

2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)

Cat. No.: B12561949
CAS No.: 156247-37-9
M. Wt: 602.7 g/mol
InChI Key: VAPLNRAGIFCDEO-UHFFFAOYSA-N
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Description

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) is a complex organic compound that features a biphenyl core with benzofuran and sulfonic acid substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) typically involves multiple steps, including the formation of the biphenyl core, introduction of benzofuran rings, and sulfonation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran rings.

    Reduction: Reduction reactions may target the sulfonic acid groups, converting them to sulfonates.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and benzofuran rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce sulfonates.

Scientific Research Applications

2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

    2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(benzofuran-3-sulfonic acid): Lacks the ethyl groups present in the target compound.

    2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-methyl-1-benzofuran-3-sulfonic acid): Contains methyl groups instead of ethyl groups.

Uniqueness: The presence of ethyl groups in 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) may confer unique steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

CAS No.

156247-37-9

Molecular Formula

C32H26O8S2

Molecular Weight

602.7 g/mol

IUPAC Name

5-ethyl-2-[4-[4-(5-ethyl-3-sulfo-1-benzofuran-2-yl)phenyl]phenyl]-1-benzofuran-3-sulfonic acid

InChI

InChI=1S/C32H26O8S2/c1-3-19-5-15-27-25(17-19)31(41(33,34)35)29(39-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)30-32(42(36,37)38)26-18-20(4-2)6-16-28(26)40-30/h5-18H,3-4H2,1-2H3,(H,33,34,35)(H,36,37,38)

InChI Key

VAPLNRAGIFCDEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2S(=O)(=O)O)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C(C6=C(O5)C=CC(=C6)CC)S(=O)(=O)O

Origin of Product

United States

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